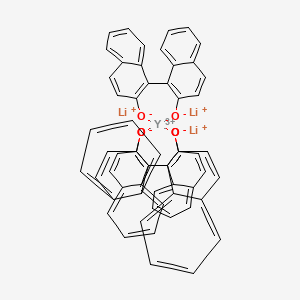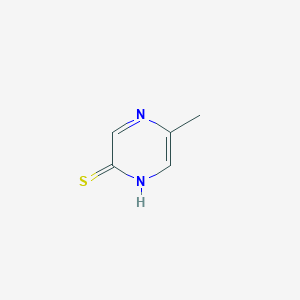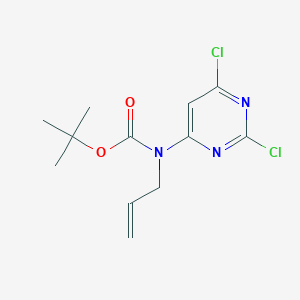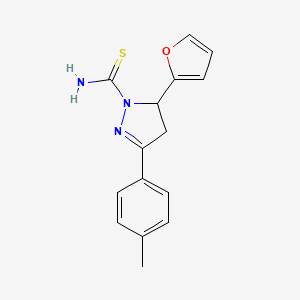![molecular formula C36H30NO2P B12847786 N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a chiral phosphine ligand known for its high yield and enantioselective results in asymmetric synthesis. This compound is utilized in various chemical reactions due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves a multi-step process:
Stage 1: N-(diphenylmethyl)aniline is reacted with triethylamine in toluene at temperatures ranging from 0 to 80°C under an inert atmosphere.
Stage 2: The intermediate product is then reacted with (1R)-2,2’,3,3’-tetrahydro-1,1’-spirobis[indenyl]-7,7’-diol in a mixture of tetrahydrofuran and toluene at temperatures ranging from 0 to 25°C under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis typically involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is used in several scientific research applications:
Chemistry: It is employed as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules.
Industry: The compound is used in the production of various chemicals and materials that require high enantioselectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine
- (11aS)-N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine
Uniqueness
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its high enantioselectivity and yield in asymmetric synthesis. Its unique structure allows for efficient coordination with metal centers, making it a valuable ligand in various catalytic processes.
Propriétés
Formule moléculaire |
C36H30NO2P |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C36H30NO2P/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29)37(30-18-8-3-9-19-30)40-38-31-20-10-16-26-22-24-36(33(26)31)25-23-27-17-11-21-32(39-40)34(27)36/h1-21,35H,22-25H2 |
Clé InChI |
KZGQHYJDNLPFKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N(C6=CC=CC=C6)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)






